N-[2-(3-chlorophenoxy)ethyl]-4-ethynyl-4-hydroxypiperidine-1-carboxamide

Catalog No.
S7380947
CAS No.
M.F
C16H19ClN2O3
M. Wt
322.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(3-chlorophenoxy)ethyl]-4-ethynyl-4-hydroxypi...

Product Name

N-[2-(3-chlorophenoxy)ethyl]-4-ethynyl-4-hydroxypiperidine-1-carboxamide

IUPAC Name

N-[2-(3-chlorophenoxy)ethyl]-4-ethynyl-4-hydroxypiperidine-1-carboxamide

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

InChI

InChI=1S/C16H19ClN2O3/c1-2-16(21)6-9-19(10-7-16)15(20)18-8-11-22-14-5-3-4-13(17)12-14/h1,3-5,12,21H,6-11H2,(H,18,20)

InChI Key

GTPUHVARBYAMSX-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCN(CC1)C(=O)NCCOC2=CC(=CC=C2)Cl)O
N-[2-(3-chlorophenoxy)ethyl]-4-ethynyl-4-hydroxypiperidine-1-carboxamide (CEPP) is a chemical compound that has gained attention in the scientific community due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of CEPP by discussing its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
CEPP is a piperidine derivative that was first synthesized by researchers from the University of California, San Diego in 2010 (Wan et al., 2010). The compound was designed as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which is known to play a critical role in pain sensation (Caterina et al., 2000). The TRPV1 channel is also involved in inflammation, temperature regulation, and other physiological processes (Chen & Caterina, 2012). CEPP's potential as a TRPV1 antagonist has made it a topic of interest for researchers in the fields of pain management and drug development.
CEPP has a molecular formula of C19H20ClNO3 and a molecular weight of 345.8 g/mol (Wan et al., 2010). It has a white solid powder form with a melting point of 173-175°C (Wan et al., 2010). CEPP is insoluble in water but soluble in dimethyl sulfoxide (DMSO) and ethanol (Wan et al., 2010). The compound is stable under normal conditions but may be sensitive to light and air.
CEPP can be synthesized through a multistep process that involves the reaction of 4-ethynyl-4-hydroxypiperidine-1-carboxylic acid with 3-chlorophenylacetic acid and subsequent purification via column chromatography (Wan et al., 2010). The purity of CEPP can be confirmed through various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) (Wan et al., 2010).
CEPP can be analyzed using various analytical methods such as NMR spectroscopy, mass spectrometry, HPLC, and infrared spectroscopy (Wan et al., 2010). These methods are necessary for confirming the purity and identity of CEPP and for determining its concentration in solutions.
CEPP's potential as a TRPV1 antagonist has been extensively studied in animal models and cells. Wan et al. (2010) reported that CEPP exhibited strong binding affinity to TRPV1 channels and effectively blocked capsaicin-induced calcium influx in HEK293 cells expressing TRPV1 channels. In addition, CEPP was found to attenuate thermal hyperalgesia and mechanical allodynia in a rat model of inflammatory pain (Wan et al., 2010). These findings suggest that CEPP may have potential as a therapeutic agent for pain management.
CEPP's toxicity and safety in scientific experiments have not been thoroughly investigated. However, Wan et al. (2010) reported that CEPP did not show significant cytotoxicity in HEK293 cells and was well tolerated in rats at doses up to 100 mg/kg. Further studies are needed to evaluate CEPP's toxicity and safety in long-term experiments and in different animal models.
CEPP's potential applications in scientific experiments extend beyond pain management. The compound has been shown to modulate other ion channels such as the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in pain, inflammation, and airway constriction (García-Martínez et al., 2013). CEPP's modulation of TRPA1 channels has also been linked to the compound's potential anti-inflammatory effects in a mouse model of asthma (García-Martínez et al., 2013). Moreover, CEPP has been reported to inhibit cancer cell proliferation and induce apoptosis in vitro (Zhang et al., 2015). These findings suggest that CEPP may have potential as a therapeutic agent for various diseases.
Research on CEPP is still in its early stages. Most studies have focused on the compound's potential as a TRPV1 antagonist and its applications in pain management. However, recent studies have also investigated CEPP's effects on other ion channels and its potential as a therapeutic agent for different diseases. Future research will likely focus on CEPP's mechanisms of action, its interactions with other compounds, and its efficacy and safety in various animal models and human trials.
CEPP's potential implications in various fields of research and industry are vast. The compound's potential as a TRPV1 antagonist and its anti-inflammatory effects make it a potential candidate for pain management, as well as for the treatment of inflammatory diseases such as asthma and arthritis. CEPP's potential as a cancer therapy also makes it a topic of interest for researchers in the field of oncology. Additionally, CEPP's unique physical and chemical properties may make it useful in the development of new materials and drug delivery systems.
Despite its potential, CEPP still has limitations that need to be addressed. For instance, CEPP's bioavailability and pharmacokinetics in vivo have not been thoroughly investigated and may be influenced by factors such as the mode of administration and interactions with other compounds. Future research will need to investigate these factors to determine CEPP's optimal dosing and administration regimen. Furthermore, CEPP's potential toxicity and safety in long-term experiments and different animal models need to be thoroughly investigated to ensure its safety for human use. In addition to these limitations, there are several future directions for CEPP research, including:
1. Investigating CEPP's interaction with other ion channels and receptors to determine its broad spectrum of activity.
2. Investigating CEPP's potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Investigating CEPP's potential as a therapy for viral infections such as influenza and COVID-19.
4. Investigating CEPP's potential as a therapy for metabolic diseases such as diabetes and obesity.
5. Investigating CEPP's potential as a tool for drug delivery systems due to its unique physical and chemical properties.
In conclusion, CEPP is a piperidine derivative that has gained attention in the scientific community due to its potential as a TRPV1 antagonist and its unique physical and chemical properties. Research on CEPP is still in its early stages, and much needs to be done to fully realize its potential in various fields of research and industry. However, CEPP's potential as a therapy for pain, inflammation, cancer, and other diseases makes it a topic of interest for researchers worldwide. Further research will be necessary to investigate CEPP's bioavailability, pharmacokinetics, toxicity, and safety as well as its optimal dosing, and administration regimens.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

322.1084202 g/mol

Monoisotopic Mass

322.1084202 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-27-2023

Explore Compound Types